Cas no 1644-76-4 (6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)

6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine
- 6-chloro-9-methyl-2-(trifluoromethyl)purine
- 6-chloro-9-methyl-2-trifluoromethyl-9H-purine
- AC1L6MJB
- AC1Q4K26
- AR-1H1394
- CTK4D1831
- NSC65745
- LWTNWXVWAMZYET-UHFFFAOYSA-N
- NSC-65745
- 1644-76-4
- DTXSID30289942
- SCHEMBL8510719
- AKOS000320388
-
- インチ: InChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(8)13-6(7(9,10)11)14-5(3)15/h2H,1H3
- InChIKey: LWTNWXVWAMZYET-UHFFFAOYSA-N
- ほほえんだ: CN1C=NC2=C(Cl)N=C(C(F)(F)F)N=C21
計算された属性
- せいみつぶんしりょう: 236.00782
- どういたいしつりょう: 236.008
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.74
- ふってん: 192°C at 760 mmHg
- フラッシュポイント: 69.9°C
- 屈折率: 1.615
- PSA: 43.6
- LogP: 2.03550
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109865-1g |
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine |
1644-76-4 | 95% | 1g |
$1018 | 2021-08-06 | |
Chemenu | CM109865-1g |
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine |
1644-76-4 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A449040517-1g |
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine |
1644-76-4 | 95% | 1g |
927.50 USD | 2021-06-15 |
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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10. Book reviews
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purineに関する追加情報
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine (CAS 1644-76-4): A Versatile Purine Derivative with Broad Applications
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine (CAS 1644-76-4) is a purine derivative that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique trifluoromethyl and chloro substitutions, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular formula is C7H4ClF3N4, and it exhibits a molecular weight of 236.58 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, making it a valuable building block in drug design.
The 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine structure is particularly notable for its role in medicinal chemistry. Researchers have explored its potential in developing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The compound's ability to modulate enzymatic activity makes it a focal point in drug discovery projects. Additionally, its purine scaffold is a common motif in nucleoside analogs, which are widely used in antiviral and anticancer therapies.
Recent advancements in synthetic chemistry have highlighted the importance of 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine as a versatile intermediate. Its chloro and trifluoromethyl groups allow for further functionalization, enabling the creation of diverse chemical libraries. This adaptability is crucial for high-throughput screening in pharmaceutical research, where rapid identification of lead compounds is essential.
In the context of green chemistry, the synthesis of 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine has been optimized to reduce environmental impact. Researchers are increasingly focusing on sustainable methods, such as catalytic processes and solvent-free reactions, to produce this compound efficiently. These innovations align with the growing demand for eco-friendly chemical synthesis in the industry.
The market demand for 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine has surged due to its applications in biotechnology and material science. Its incorporation into polymers and coatings has shown promise in enhancing material properties, such as thermal stability and chemical resistance. Furthermore, its role in bioimaging and diagnostic agents underscores its versatility beyond traditional pharmaceutical uses.
One of the most frequently asked questions about 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine pertains to its safety profile. While it is not classified as a hazardous substance, proper handling and storage are recommended to ensure workplace safety. Researchers often inquire about its solubility and stability under various conditions, which are critical for experimental design. The compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol, but its stability in aqueous solutions may vary.
The future prospects of 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine are bright, with ongoing studies exploring its potential in personalized medicine and targeted therapy. As the pharmaceutical industry shifts toward precision medicine, the demand for specialized intermediates like this purine derivative is expected to grow. Its compatibility with combinatorial chemistry techniques further enhances its appeal for drug development pipelines.
In summary, 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine (CAS 1644-76-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique chemical properties, coupled with its broad applicability, make it a valuable asset in research and development. Whether in drug discovery, material science, or sustainable chemistry, this purine derivative continues to inspire innovation and drive progress in the chemical sciences.
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